molecular formula C23H15N3O5 B2909487 7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634567-95-6

7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2909487
CAS No.: 634567-95-6
M. Wt: 413.389
InChI Key: UGDPMPHIMXJICY-UHFFFAOYSA-N
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Description

7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic compounds synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole fused core with a 3-nitrophenyl group at position 1, a pyridin-2-yl group at position 2, and a methyl substituent at position 5.

Properties

IUPAC Name

7-methyl-1-(3-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c1-13-8-9-17-16(11-13)21(27)19-20(14-5-4-6-15(12-14)26(29)30)25(23(28)22(19)31-17)18-7-2-3-10-24-18/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDPMPHIMXJICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. These compounds have garnered attention due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C18H16N2O4\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_4

This compound features a chromeno-pyrrole core with methyl and nitrophenyl substituents that contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds with chromeno-pyrrole structures exhibit significant antioxidant properties. The presence of the pyrrole and chromene moieties allows for effective radical scavenging activity. A study demonstrated that related compounds showed a notable ability to reduce oxidative stress markers in vitro, suggesting that this compound may similarly mitigate oxidative damage in biological systems .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics .

PathogenMIC (µg/mL)Control (µg/mL)
Staphylococcus aureus12.50.25 (ciprofloxacin)
Escherichia coli2510 (triclosan)

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also investigated the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . The ability to target specific cancer markers makes it a candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Radical Scavenging : The electron-rich nature of the pyrrole ring allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell growth.
  • Cell Signaling Modulation : It could affect signaling pathways related to apoptosis and inflammation.

Case Studies

A recent study highlighted the synthesis of various derivatives based on the chromeno-pyrrole framework and their subsequent biological evaluations. Among these derivatives, this compound exhibited superior activity against oxidative stress and bacterial infections when compared with other synthesized compounds .

Scientific Research Applications

The compound 7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and materials science.

Molecular Formula

  • C : 17
  • H : 14
  • N : 3
  • O : 3

Structural Features

The compound features a chromeno-pyrrole framework that is known for its diverse reactivity and biological activity. The presence of the nitrophenyl and pyridine groups enhances its potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents. Its structure suggests potential activity against various diseases, particularly through:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes or pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : Research suggests that derivatives of this compound can act against bacterial strains, making it a candidate for antibiotic development.

Pharmacology

In pharmacological studies, compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems:

  • Neuroprotective Effects : There is evidence that related chromeno-pyrrole compounds can protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
  • Receptor Modulation : The compound may interact with various receptors (e.g., NMDA receptors), influencing synaptic plasticity and cognitive functions.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of chromeno-pyrrole derivatives suggest potential use in OLED technology due to their ability to emit light when subjected to an electric current.
  • Sensors : The compound's ability to undergo redox reactions can be exploited in the development of chemical sensors for detecting environmental pollutants or biological markers.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a related chromeno-pyrrole derivative on breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with further investigation required to elucidate the underlying mechanisms.

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis induced by glutamate toxicity. This study highlighted the potential therapeutic benefits for conditions like Alzheimer's disease.

Data Tables

Application AreaPotential BenefitsReferences
Medicinal ChemistryAnticancer and antimicrobial activity ,
PharmacologyNeuroprotection and receptor modulation ,
Materials ScienceUse in OLEDs and chemical sensors ,

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • IR and NMR Trends :
    • Carbonyl stretches (C=O) appear at ~1700 cm⁻¹ in IR spectra across analogs .
    • 1H NMR data reveal distinct aromatic proton environments. For example, the 3-nitrophenyl group in the target compound would show deshielded protons compared to the 3-hydroxyphenyl group in 4{9–5-21} .
  • Mass Spectrometry :
    • Molecular ions (M+ +1) range from 422.0 (4{9–5-21}) to 440.1 (4{4–19-7}), consistent with substituent molecular weights .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing vs. Methoxy groups (4{4–19-7}) improve solubility but may reduce membrane permeability .
  • Heterocyclic Substituents :
    • Pyridine (target compound) and thiadiazole (AV-C) rings offer hydrogen-bonding sites, critical for target engagement .
    • Furan (4{9–5-21}) and thiazole (ChemSpider ID:3231523) groups introduce planar aromaticity, influencing π-π stacking interactions .

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